Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide

Description

Chemical Structure and Properties

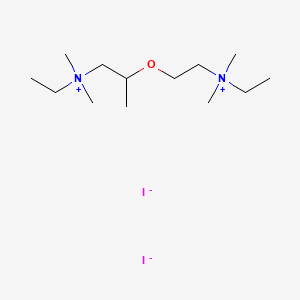

The compound Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide is a diquaternary ammonium salt featuring two ethyldimethylammonio groups connected via a branched ethoxy-methyl-ethyl chain. Each ammonium center is substituted with ethyl (C₂H₅) and two methyl (CH₃) groups, forming a cationic structure balanced by two iodide (I⁻) counterions. The molecular formula is estimated as C₁₂H₂₈N₂O·2I, with a molecular weight of approximately 470 g/mol .

Properties

CAS No. |

63982-28-5 |

|---|---|

Molecular Formula |

C13H32I2N2O |

Molecular Weight |

486.22 g/mol |

IUPAC Name |

ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethoxy]propyl]-dimethylazanium;diiodide |

InChI |

InChI=1S/C13H32N2O.2HI/c1-8-14(4,5)10-11-16-13(3)12-15(6,7)9-2;;/h13H,8-12H2,1-7H3;2*1H/q+2;;/p-2 |

InChI Key |

KWPUZGACLSKSKM-UHFFFAOYSA-L |

Canonical SMILES |

CC[N+](C)(C)CCOC(C)C[N+](C)(C)CC.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Preparation of Key Intermediate: 2-[2-(2-aminoethoxy)ethoxy]ethanol

This intermediate is critical in building the ether-ammonium framework. According to a detailed patented method, the preparation involves:

Step S01: Formation of triethylene glycol monobenzyl ether by reacting triethylene glycol with benzyl bromide in an alkaline aqueous solution (NaOH or KOH). The triethylene glycol is added dropwise to the alkaline solution, followed by benzyl bromide addition, producing the monobenzyl ether.

Step S1: The monobenzyl ether reacts with p-toluenesulfonyl chloride to yield 2-[2-(benzylethoxy)ethoxy]ethyl-4-methylbenzenesulfonate.

Step S2: This sulfonate is reacted with sodium azide in N,N-dimethylformamide (DMF) at 40–60 °C for 1–4 hours to substitute the sulfonate group with an azide, forming 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate.

Step S3: Catalytic hydrogenation of the azide intermediate using palladium on carbon (10–20% by mass) in ethanol under hydrogen atmosphere at room temperature converts the azide to the amino group, yielding 2-[2-(2-aminoethoxy)ethoxy]ethanol.

The total yield for these steps is approximately 51.4%, with the final product confirmed by nuclear magnetic resonance (NMR) spectroscopy for structural validation.

Quaternization to Form Ethyldimethylammonio Groups

The amino intermediate undergoes quaternization with ethylating agents such as ethyl iodide or ethyl bromide to introduce the ethyldimethylammonio groups. This step involves:

Reaction of the tertiary amine groups with ethyl iodide under controlled temperature and solvent conditions to form the quaternary ammonium iodide salts.

The quaternization typically proceeds in polar solvents like ethanol or acetonitrile to facilitate nucleophilic attack on the ethylating agent.

The process is carefully controlled to avoid over-alkylation or side reactions, ensuring the formation of the diiodide salt.

This step yields the target compound, Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide, with high purity.

Reaction Conditions and Optimization

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| S01 | Triethylene glycol + benzyl bromide | Alkaline aqueous solution, dropwise addition | Not specified | Formation of monobenzyl ether |

| S1 | Monobenzyl ether + p-toluenesulfonyl chloride | 5–10 °C, 1–4 hours | Not specified | Formation of sulfonate intermediate |

| S2 | Sulfonate + sodium azide | DMF, 40–60 °C, 1–4 hours | 87.1 | Azide substitution |

| S3 | Azide + Pd/C + H2 | Ethanol, room temp, 1–4 hours | 81.6 | Catalytic hydrogenation to amine |

| Quaternization | Amino intermediate + ethyl iodide | Polar solvent, controlled temp | High | Formation of quaternary ammonium diiodide |

Analytical and Structural Confirmation

Nuclear Magnetic Resonance (NMR): Used extensively to confirm the structure of intermediates and final product, ensuring the integrity of the ether linkages and ammonium groups.

Gas Chromatography (GC): Employed to assess purity, with reported GC content of over 95% for intermediates and over 99% for final amino intermediate.

Yield Monitoring: Reaction completion and yield optimization are monitored by thin-layer chromatography (TLC) and GC.

Alternative and Supporting Synthetic Approaches

Recent advances in palladium-catalyzed cascade reactions involving ammonium salts provide insights into alternative synthetic routes for related ammonium compounds. For example, allylic ammonium salts have been used effectively in palladium-catalyzed nucleophilic substitution and Heck-type cascade reactions to assemble complex ammonium-containing heterocycles with high chemo- and regioselectivity. While these methods focus on different target molecules, the underlying principles of ammonium salt formation and palladium catalysis offer potential avenues for modifying or optimizing the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide undergoes several types of chemical reactions, including:

Substitution Reactions: The iodide ions can be substituted with other anions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include silver nitrate and sodium chloride, which can replace the iodide ions with nitrate or chloride ions, respectively.

Oxidation and Reduction Reactions: These reactions typically require strong oxidizing or reducing agents and specific conditions such as controlled pH and temperature.

Major Products Formed

Substitution Reactions: The major products are the corresponding quaternary ammonium compounds with different anions.

Oxidation and Reduction Reactions: The products depend on the specific reagents used and the conditions of the reaction.

Scientific Research Applications

Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide has several applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.

Medicine: Studied for its potential use as an antimicrobial agent in disinfectants and antiseptics.

Industry: Utilized in the formulation of cleaning agents and surfactants due to its surface-active properties.

Mechanism of Action

The mechanism of action of ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This is primarily due to the positively charged ammonium groups interacting with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Functional Characteristics

- Quaternary Ammonium Groups : Impart cationic surfactant properties, enabling interactions with negatively charged surfaces.

- Ethoxy Linkage : Introduces polarity, influencing solubility and micelle formation.

- Diiodide Counterions : Contribute to higher molecular weight and lower aqueous solubility relative to chlorides or bromides .

The diiodide form may favor applications in non-aqueous systems due to reduced solubility in water .

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The table below contrasts the target compound with key analogs:

Key Findings from Comparative Analysis

Counterion Effects :

- Iodide vs. Chloride : Diiodide forms (e.g., target compound) exhibit lower aqueous solubility but higher thermal stability compared to chlorides (e.g., Benzethonium chloride). Chlorides are more prevalent in commercial applications due to cost-effectiveness .

- Biological Activity : Iodide salts may show reduced antimicrobial potency compared to chlorides, as seen in Benzethonium chloride’s efficacy against Gram-positive bacteria .

Structural Modifications :

- Branching vs. Linearity : The target compound’s branched chain may lower critical micelle concentration (CMC) relative to linear analogs, enhancing surfactant efficiency in organic solvents .

- Aromatic vs. Aliphatic Groups : Benzethonium chloride’s aromatic rings enhance lipid membrane disruption, making it a potent antimicrobial. The target compound’s aliphatic structure likely reduces toxicity but may limit biocidal activity .

Functional Group Influence :

- Hydroxyethyl vs. Ethoxy : Diethyl(2-hydroxyethyl)methylammonium chloride’s hydroxyethyl group increases hydrophilicity, favoring water-based formulations. The target compound’s ethoxy group balances polarity and lipophilicity .

Research Insights and Hypotheses

- Synthetic Pathways : The compound may be synthesized via quaternization of a tertiary amine with iodomethane or iodoethane, similar to methods described for related ammonium salts .

- Toxicity Profile : Quaternary ammonium compounds generally exhibit concentration-dependent toxicity. The target compound’s branching may mitigate cellular membrane disruption, reducing acute toxicity compared to linear analogs .

- Environmental Impact : Aliphatic chains in the target compound may enhance biodegradability relative to aromatic analogs like Benzethonium chloride, which persist longer in ecosystems .

Biological Activity

Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide, a quaternary ammonium compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex quaternary ammonium structure that enhances its interaction with biological membranes. Its diiodide form suggests a potential for increased solubility and bioavailability in aqueous environments.

Biological Activity Overview

Quaternary ammonium compounds (QACs), including the subject compound, exhibit a range of biological activities:

- Antimicrobial Activity : QACs are known for their broad-spectrum antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis.

- Cytotoxicity : Some studies indicate that certain QACs can induce cytotoxic effects in human cell lines, which may be leveraged for therapeutic applications against cancer.

- Biocidal Mechanisms : The biocidal action of QACs typically involves:

- Displacement of cations from cell membranes.

- Inhibition of respiratory enzymes.

- Leakage of cellular components due to membrane disruption.

Antimicrobial Efficacy

Research shows that the compound exhibits significant antibacterial activity against various strains, including:

The minimum inhibitory concentration (MIC) values indicate effective concentrations needed to inhibit growth, showcasing the compound's potential as an antimicrobial agent.

Case Studies

-

Antibacterial Efficacy Against Biofilms :

A study demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus by disrupting cell-to-cell communication pathways. This finding is crucial for treating chronic infections where biofilms are prevalent. -

Cytotoxic Effects on Cancer Cells :

In vitro studies indicated that the compound exhibited selective cytotoxicity towards various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathway activation. -

Safety and Toxicology :

Safety assessments reveal that while the compound shows promising biological activity, it also poses risks such as skin irritation and respiratory issues upon exposure. These findings underscore the need for careful handling and further toxicological evaluations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.